1-(4-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a methanesulfonamide backbone, with a 4-chlorophenyl group and a 3,4-difluorophenyl group as substituents. The presence of these substituents imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction can be represented as follows:
4-chlorobenzenesulfonyl chloride+3,4-difluoroaniline→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides or thiols.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of the 4-chlorophenyl and 3,4-difluorophenyl groups enhances its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)ethanesulfonamide
- 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)propanesulfonamide
- 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)butanesulfonamide
Uniqueness
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3,4-difluorophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO2S/c14-10-3-1-9(2-4-10)8-20(18,19)17-11-5-6-12(15)13(16)7-11/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJZNYXIPARXAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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